molecular formula C8H5F2NO3 B11773549 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole

Cat. No.: B11773549
M. Wt: 201.13 g/mol
InChI Key: ZDGYUXJUHVAYMI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole is a chemical building block of interest in medicinal chemistry and drug discovery research. As a benzo[d]oxazole derivative, it belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The incorporation of a difluoromethoxy (OCF2H) group is a strategic modification in lead compound optimization. This group can act as a bioisostere, mimicking other functional groups while improving the molecule's metabolic stability and membrane permeability . Furthermore, the difluoromethoxy group is a competent hydrogen bond donor, a unique feature among polyfluorinated motifs that can be leveraged to enhance target binding affinity . The 4-hydroxy substituent on the benzoxazole ring provides a handle for further chemical derivatization, making this compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel chemical entities, particularly in developing potential therapeutic agents for various diseases, as suggested by patents covering similar benzoheterocyclic structures . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-6-4(12)2-1-3-5(6)13-8/h1-3,7,12H

InChI Key

ZDGYUXJUHVAYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Benzoxazole Precursors

The most common route involves cyclization of ortho-substituted phenolic derivatives with difluoromethoxy-containing reagents. A representative procedure involves:

  • Starting Material : 4-Hydroxybenzoic acid or its ester derivatives.

  • Difluoromethoxylation : Introduction of the -OCF₂H group via nucleophilic substitution using difluoromethyl triflate or halogenated precursors under basic conditions (e.g., K₂CO₃, DMF, 60–80°C).

  • Oxazole Ring Formation : Cyclization with ammonia or urea derivatives at elevated temperatures (120–150°C) in polar aprotic solvents (e.g., DMSO, NMP).

Example Protocol

  • Step 1 : 4-Hydroxybenzoic acid (10 mmol) reacts with difluoromethyl bromide (12 mmol) in DMF with K₂CO₃ (15 mmol) at 70°C for 12 h to yield 4-hydroxy-2-(difluoromethoxy)benzoic acid.

  • Step 2 : The intermediate is treated with ammonium acetate (20 mmol) in acetic anhydride at 120°C for 6 h, achieving cyclization to the target compound.

Halogenation-Functionalization Approach

This method modifies preformed benzoxazole cores:

  • Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid (Yield: 70–94%).

  • Hydroxylation : Hydrolysis of the brominated intermediate under acidic or basic conditions (e.g., NaOH/H₂O, 100°C) to introduce the -OH group.

  • Difluoromethoxy Installation : Coupling with difluoromethoxide sources (e.g., AgOCF₂H) via Ullmann or Buchwald-Hartwig reactions.

Optimization Data

StepReagent/ConditionsYieldPurity (HPLC)
BrominationNBS, AcOH, 20°C, 4h94%98%
Hydroxylation6M NaOH, 100°C, 2h82%95%
OCF₂H CouplingAgOCF₂H, CuI, DMF, 110°C68%97%

Key Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of 5- or 7-substituted isomers during oxazole ring closure.

  • Solution : Use of directing groups (e.g., nitro or methoxy) at the 4-position to enforce regioselectivity.

Stability of Difluoromethoxy Group

  • Issue : Hydrolytic degradation under strong acidic/basic conditions.

  • Mitigation : Conduct OCF₂H installation at late-stage synthesis to minimize exposure.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.51 (s, 1H, -OH), 7.89 (d, J = 8.5 Hz, 1H), 7.60 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 4.72 (t, J = 54 Hz, 1H, -OCF₂H).

  • LC-MS : m/z 202.1 [M+H]⁺, retention time: 6.8 min (C18 column, MeCN/H₂O).

Purity Assessment

  • HPLC : >98% purity under gradient elution (0.1% TFA in H₂O/MeCN).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization RouteHigh atom economy; fewer stepsRequires harsh cyclization conditions
Halogenation-FunctionalizationBetter control over substitutionMulti-step; lower overall yield

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The hydroxy group at position 4 activates the aromatic ring toward electrophilic substitution, while the difluoromethoxy group at position 2 exerts electron-withdrawing effects. Key reactions include:

Reaction TypeConditionsPosition(s) AffectedProductsSupporting Evidence
NitrationHNO₃/H₂SO₄, 0–5°CC5 and C75-Nitro and 7-nitro derivativesAnalogous benzoxazole nitration patterns
SulfonationH₂SO₄, SO₃C55-Sulfo derivativeGeneral oxazole reactivity
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C55-Halo derivatives (Cl, Br)Substitution patterns in fluorinated oxazoles

Nucleophilic Aromatic Substitution (NAS)

The difluoromethoxy group undergoes substitution under strong nucleophilic conditions:

Leaving GroupNucleophileConditionsProductYield/Notes
OCF₂⁻NH₃ (excess)150°C, DMF2-Amino-4-hydroxybenzo[d]oxazolePredicted via oxazole reactivity
OCF₂⁻PhS⁻K₂CO₃, DMSO, 80°C2-Phenylthio derivativeSupported by benzoxazole thiolation

Oxidative Transformations

The phenolic hydroxy group and heterocyclic ring are susceptible to oxidation:

Oxidizing AgentConditionsReaction OutcomeMechanism
Ceric ammonium nitrate (CAN)MeCN/H₂O, 25°CRing opening → Formation of 2-(difluoromethoxy)-4-quinoneAnalogous to oxazole oxidation pathways
H₂O₂/Fe²⁺pH 3–5, 60°CHydroxylation at C5 → 4,5-Dihydroxy intermediateFenton-like radical mechanism

Cycloaddition Reactions

The benzoxazole core participates as a diene in Diels-Alder reactions:

DienophileConditionsProductApplication
Maleic anhydrideToluene, ΔFused bicyclic adductPrecursor to vitamin B6 analogs
DMAD (dimethyl acetylenedicarboxylate)Microwave, 120°CPyridine-fused derivativeMaterial science applications

Functional Group Interconversion

The hydroxy group undergoes derivatization:

Reaction TypeReagentProductNotes
AcylationAc₂O, pyridine4-Acetoxy derivativeImproved lipophilicity
AlkylationMeI, K₂CO₃4-Methoxy analogAlters hydrogen-bonding capacity

Ring-Opening and Rearrangements

Under extreme conditions, the oxazole ring undergoes structural changes:

ConditionsProcessOutcomeReference
HCl (gas), dry etherFischer-type rearrangement2,5-Disubstituted oxazole intermediateSimilar to Fischer oxazole synthesis
Polyphosphoric acid, 200°CRing expansionBenzoxazepine derivativeObserved in related heterocycles

Key Analytical Data

Reaction monitoring employs:

  • HPLC : Retention time shifts (e.g., 12.3 → 14.7 min for nitrated derivative)

  • ¹H NMR : Characteristic shifts (e.g., δ 10.2 ppm for phenolic proton disappearance upon acylation)

  • MS : Molecular ion peaks matching predicted m/z values (e.g., [M+H]⁺ 201.13 for parent compound)

This compound’s reactivity profile highlights its versatility as a synthetic building block, particularly in medicinal chemistry for kinase inhibitor development and fluorinated drug candidates . Further studies are needed to explore catalytic asymmetric reactions and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole has garnered attention for its potential therapeutic applications:

  • Neuroprotective Effects : Studies have shown that derivatives of benzo[d]oxazole, including this compound, exert neuroprotective effects against β-amyloid-induced toxicity in neuronal cell lines. For instance, a series of synthesized derivatives demonstrated reduced expression of pro-apoptotic factors and improved cell viability in models of Alzheimer's disease .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some derivatives exhibited comparable efficacy to donepezil, a well-known AChE inhibitor, suggesting that this compound may serve as a lead compound for developing new anti-Alzheimer's agents .

Biological Research

  • Receptor Binding Studies : The unique structure of this compound allows it to interact with various biological targets, including receptors involved in neurotransmission and inflammation. Research has focused on elucidating the binding affinities and mechanisms through which this compound exerts its biological effects .
  • Toxicological Assessments : Comparative studies have evaluated the toxicity profiles of this compound against known compounds like donepezil. Results indicate that while both compounds affect heart rate and other physiological parameters, this compound exhibits lower toxicity levels, making it a safer alternative for further development .

Material Science

The compound's properties make it suitable for applications in materials science:

  • Non-linear Optical Materials : Due to its unique electronic structure, this compound is being explored for use in advanced materials with non-linear optical properties. These materials are critical for developing photonic devices and sensors .

Case Studies

StudyFocusFindings
Neuroprotection StudyEvaluated neuroprotective effects on PC12 cellsReduced Aβ-induced apoptosis; improved cell viability compared to controls .
AChE Inhibition StudyAssessed inhibitory effects on AChEDemonstrated significant inhibition comparable to donepezil; potential for treating Alzheimer's disease .
Toxicity AssessmentCompared physiological effects with donepezilShowed lower toxicity; maintained heart rate stability at higher concentrations .
Material Application StudyInvestigated non-linear optical propertiesIdentified potential for photonic applications due to favorable electronic characteristics.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoxazole/Benzimidazole Derivatives

Compound Name Substituents Key Functional Groups Potential Applications References
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole 2-OCF₂H, 4-OH Difluoromethoxy, hydroxyl Drug design, fluorescent probes Inferred
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole 4-Fluorosulfonyloxy Fluorosulfonate Fluorescent probes, OLEDs
5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol 5-OCF₂H, 2-SH Difluoromethoxy, thiol Pharmaceutical intermediates
2-(4-Bromophenyl)benzo[d]oxazole 4-Bromophenyl Bromine Suzuki coupling intermediates
2-(4-Methylbenzyl)benzo[d]oxazole 4-Methylbenzyl Alkyl Synthetic intermediates

Key Observations :

  • Electron-Withdrawing Groups: The fluorosulfonyl group in enhances fluorescence and reactivity, making it suitable for probe development .
  • Halogen Substituents : Bromine in 2-(4-bromophenyl)benzo[d]oxazole facilitates cross-coupling reactions (e.g., Suzuki), whereas the difluoromethoxy group may reduce reactivity but increase metabolic stability .
  • Hydroxyl vs. Thiol Groups : The 4-hydroxy group in the target compound offers hydrogen-bonding capability, unlike the thiol group in ’s benzimidazole, which may form disulfide bonds or metal chelates .

Key Findings :

  • Fluorescent Probes : The fluorosulfonyl benzoxazole in exhibits strong fluorescence, suggesting the target compound’s difluoromethoxy group could similarly modulate electronic properties for sensing applications .
  • Pharmaceutical Potential: Fluorinated benzimidazoles in and show antimicrobial and enzyme-inhibitory activities, implying that the target compound’s difluoromethoxy and hydroxy groups might enhance binding to biological targets .

Biological Activity

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole is a fluorinated organic compound recognized for its potential biological activities. Its unique structure, characterized by a difluoromethoxy group and a hydroxy group attached to a benzo[d]oxazole ring, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including antimicrobial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C8H5F2NO3
  • Structure : The compound features a difluoromethoxy group (-OCHF2) and a hydroxy group (-OH) on the benzo[d]oxazole framework.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Recent studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Induces apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

The results indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in various biological processes. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production.

Enzyme IC50 (µM) Type of Inhibition
Tyrosinase40.42 ± 3.70Competitive

This competitive inhibition suggests that the compound could be useful in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the difluoromethoxy group enhances lipophilicity and binding affinity to biological targets, while the hydroxy group plays a crucial role in enzyme interactions.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effectiveness of various derivatives of benzo[d]oxazole, this compound exhibited superior activity against multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance .
  • Anticancer Mechanism : A detailed investigation into the mechanism of action revealed that the compound triggers oxidative stress pathways leading to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(difluoromethoxy)-4-hydroxybenzo[d]oxazole, and what reaction conditions optimize yield?

  • The compound can be synthesized via condensation reactions involving halogenated intermediates. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole reacts with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base, followed by oxidation to form sulfoxide derivatives . Refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole derivatives) may improve yields, while purification via recrystallization (water-ethanol mixtures) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • High-performance liquid chromatography (HPLC) is essential for detecting impurities like sulfone byproducts (e.g., during oxidation steps) . Structural confirmation requires nuclear magnetic resonance (NMR) for hydrogen/carbon environments, infrared spectroscopy (IR) for functional groups (e.g., hydroxyl, difluoromethoxy), and mass spectrometry (GC-MS) for molecular weight validation . Polarimetry can confirm enantiomeric purity if chiral centers exist .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety influence excited-state intramolecular proton transfer (ESIPT) and fluorescence properties?

  • Benzannulation (e.g., extending π-conjugation via fused benzene rings) alters charge transfer dynamics in the S₁ state, increasing energy barriers for proton transfer. This results in red- or blue-shifted emission depending on substitution patterns. Hybrid DFT functionals (B3LYP, PBE0) accurately model these effects, while experimental validation via UV-Vis and fluorescence spectroscopy quantifies Stokes shifts .

Q. What methodologies address stability challenges during synthesis and storage?

  • Light-sensitive intermediates require amber glassware and low-actinic conditions to prevent degradation . Overoxidation during synthesis is mitigated by controlling reaction time and oxidizing agent concentration (e.g., avoiding excessive sulfone formation from sulfoxide intermediates) . Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC-UV .

Q. How can computational modeling predict the compound’s reactivity in substitution reactions?

  • Density functional theory (DFT) calculations evaluate the chloromethyl group’s leaving ability and charge distribution on the oxazole ring. Transition state analysis identifies regioselectivity in nucleophilic substitutions, while frontier molecular orbital (FMO) theory predicts sites for electrophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

  • Discrepancies may arise from impurities or stereochemical variations. Orthogonal analytical methods (e.g., chiral HPLC, 2D-NMR) differentiate active enantiomers from inactive forms. Comparative bioassays under standardized conditions (e.g., fixed cell lines, identical solvent controls) isolate structural determinants of activity .

Q. How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

  • Fluorine’s electron-withdrawing effect reduces metabolic cleavage of the methoxy group. In vitro assays (e.g., liver microsomes) quantify half-life differences, while computational ADMET models predict bioavailability. Isotope-labeled studies (e.g., ¹⁸O tracing) track metabolic pathways .

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